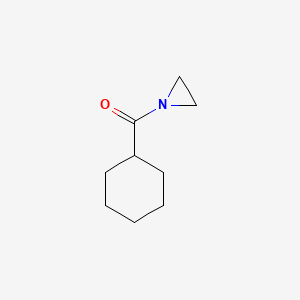
Aziridin-1-yl(cyclohexyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-yl(cyclohexyl)methanone is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles These compounds are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(cyclohexyl)methanone typically involves the reaction of cyclohexyl isocyanate with aziridine. This reaction can be carried out under mild conditions, often at room temperature, using a suitable solvent such as dichloromethane. The reaction proceeds via the nucleophilic attack of the aziridine nitrogen on the carbonyl carbon of the isocyanate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-yl(cyclohexyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aziridines.
Applications De Recherche Scientifique
Aziridin-1-yl(cyclohexyl)methanone has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: this compound and its derivatives have potential as anticancer agents due to their ability to form covalent bonds with DNA.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of aziridin-1-yl(cyclohexyl)methanone involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to the formation of covalent bonds with various biological targets. In medicinal applications, the compound can interact with DNA, proteins, and other biomolecules, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: A simpler aziridine compound with similar reactivity but lacking the cyclohexyl group.
Azetidine: A four-membered nitrogen-containing ring with different reactivity and applications.
Cyclohexylamine: A compound with a cyclohexyl group but lacking the aziridine ring.
Uniqueness
Aziridin-1-yl(cyclohexyl)methanone is unique due to the combination of the aziridine ring and the cyclohexyl group. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
98223-95-1 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
aziridin-1-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C9H15NO/c11-9(10-6-7-10)8-4-2-1-3-5-8/h8H,1-7H2 |
Clé InChI |
ZCZHNDFVODJBBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


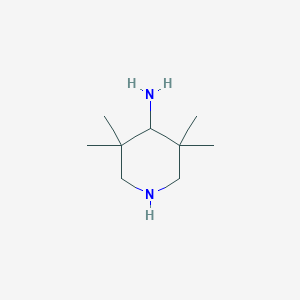
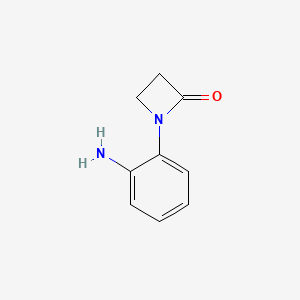

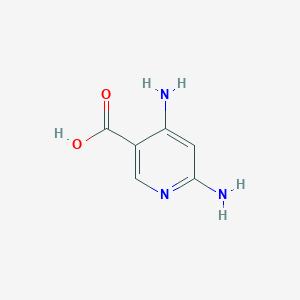
![7-Chloro-1,5-dihydroimidazo[1,2-a]pyridine](/img/structure/B11920230.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)




![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanol](/img/structure/B11920277.png)
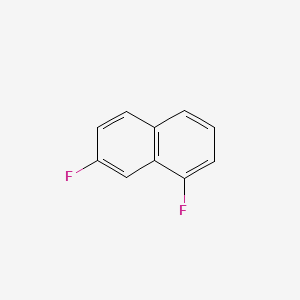
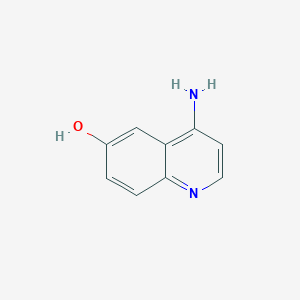
![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)
